(3R,4S)-3,4-dichlorothiolane 1,1-dioxide
Description
Significance of Chiral Sulfones in Advanced Organic Chemistry
Chiral sulfones are organosulfur compounds that feature a sulfonyl group attached to two carbon atoms, with at least one stereocenter in the molecule. These compounds are not merely chemical curiosities; they are pivotal structural motifs found in a wide array of natural products, pharmaceuticals, and agrochemicals. nih.govscilit.com The sulfone group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and participate in a variety of chemical transformations. This electronic nature, coupled with the three-dimensional arrangement of substituents around a stereocenter, makes chiral sulfones valuable intermediates in asymmetric synthesis. nih.gov
The development of catalytic asymmetric hydrogenation of unsaturated sulfones has provided an efficient and powerful methodology for the construction of chiral sulfones and their derivatives. rsc.org Furthermore, enantiomerically enriched sulfones hold a prominent position in pharmaceutical chemistry. researchgate.net The synthesis of chiral sulfones can be achieved through various methods, including the reduction of unsaturated sulfones and the introduction of sulfone groups into unsaturated hydrocarbons. nih.gov Many of these synthetic strategies employ transition metal complex catalysts with chiral ligands or chiral organocatalysts. nih.gov
Overview of Cyclic Sulfones, Specifically Thiolane 1,1-Dioxides, as Key Building Blocks
Cyclic sulfones, also known as sulfolanes, are a class of heterocyclic compounds that have been extensively utilized in organic synthesis and the pharmaceutical industry. iomcworld.comresearchgate.net The incorporation of the sulfone functionality into a ring system imparts conformational rigidity and unique chemical properties. Thiolane 1,1-dioxide, the parent five-membered cyclic sulfone, is a colorless, high-boiling liquid that is miscible with both water and hydrocarbons. wikipedia.org This has led to its widespread use as an industrial solvent, particularly for the purification of hydrocarbon mixtures. wikipedia.org
Beyond its role as a solvent, the thiolane 1,1-dioxide framework serves as a versatile building block in the synthesis of more complex molecules. iomcworld.com The sulfone group can act as a handle for further functionalization or can be eliminated to generate unsaturation. For instance, substituted 3-sulfolenes are excellent precursors for conjugated dienes via the extrusion of sulfur dioxide, a transformation that has been employed in numerous complex syntheses. ucsb.edu Moreover, cyclic sulfones have been investigated as key scaffolds for the construction of biologically active molecules, including protease and β-lactamase inhibitors. ucsb.edu
The table below summarizes some key properties of the parent compound, thiolane 1,1-dioxide (sulfolane).
| Property | Value |
| Chemical Formula | C₄H₈O₂S |
| Molar Mass | 120.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 285 °C |
| Solubility | Miscible with water and hydrocarbons |
Contextualization of Chiral Dichlorinated Thiolane 1,1-Dioxides within Sulfone Chemistry
The introduction of halogen atoms, such as chlorine, onto the thiolane 1,1-dioxide ring system significantly modifies its chemical properties. The electronegativity of the chlorine atoms can influence the electron density of the ring and the reactivity of adjacent positions. When these chlorine atoms are introduced with a specific stereochemistry, as in (3R,4S)-3,4-dichlorothiolane 1,1-dioxide, a chiral molecule with defined three-dimensional structure is created.
While specific research on the (3R,4S) isomer is not widely documented in publicly available literature, we can infer its potential significance by examining related structures. For instance, the (3R,4R)-3,4-dichlorotetrahydrothiophene 1,1-dioxide isomer is a known compound. chemspider.com The stereoselective synthesis of such halogenated sulfones is a key challenge and an area of active research. The controlled placement of the chlorine atoms in a trans configuration (as implied by the 3R,4S designation) on the five-membered ring would create a molecule with a distinct dipole moment and conformational preference compared to its cis counterpart.
These chiral dichlorinated thiolane 1,1-dioxides can be envisioned as valuable synthetic intermediates. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups with retention or inversion of stereochemistry. Furthermore, elimination reactions could lead to the formation of unsaturated cyclic sulfones, which are themselves versatile synthetic precursors.
Historical Development of Research on Chiral Sulfones and Cyclic Sulfone Derivatives
The study of sulfones dates back to the 19th century, but the exploration of their stereochemical aspects is a more recent endeavor. The development of methods for the asymmetric synthesis of chiral sulfones has been a significant area of research over the past few decades. rsc.org Early methods often relied on the use of chiral auxiliaries, while more modern approaches have focused on the development of catalytic enantioselective transformations. rsc.org
The chemistry of cyclic sulfones, particularly the parent thiolane 1,1-dioxide (sulfolane), gained prominence in the mid-20th century with its development by the Shell Oil Company as a solvent for industrial processes. wikipedia.org The synthetic utility of cyclic sulfones as building blocks has been progressively realized and expanded upon. The Ramberg-Bäcklund reaction, which utilizes a cyclic sulfone to generate an alkene, is a classic example of the synthetic power of these motifs. ucsb.edu The ongoing interest in cyclic sulfones is fueled by their potential in medicinal chemistry, where the sulfone moiety can act as a key pharmacophore. researchgate.net The pursuit of novel and efficient methods for the synthesis of functionalized and chiral cyclic sulfones continues to be an active area of chemical research.
Structure
3D Structure
Properties
CAS No. |
3737-42-6 |
|---|---|
Molecular Formula |
C4H6Cl2O2S |
Molecular Weight |
189.06 g/mol |
IUPAC Name |
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4+ |
InChI Key |
JCUQWSIALJCIEE-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1(=O)=O)Cl)Cl |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)Cl |
Origin of Product |
United States |
Stereochemical Aspects and Control in the Synthesis of 3r,4s 3,4 Dichlorothiolane 1,1 Dioxide
Chirality Induction and Transfer in Thiolane 1,1-Dioxide Systems
Chirality induction is a fundamental strategy in asymmetric synthesis where a new stereocenter is created under the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the context of thiolane 1,1-dioxide systems, chirality is often introduced by starting with enantiomerically pure precursors, a strategy known as the "chiral pool" method. The inherent chirality of the starting material is then transferred through a series of chemical transformations to the final product.
For the synthesis of a chiral thiolane 1,1-dioxide, one might begin with a chiral starting material, such as a derivative of an amino acid or a sugar. The stereocenters in these natural products can be used to direct the formation of the thiolane ring with a specific stereochemistry. For instance, a multi-step synthesis could be designed where the carbon backbone of a chiral precursor is modified and cyclized to form the thiolane ring. Throughout this process, the original stereocenters guide the stereochemical outcome of subsequent reactions, ensuring that the desired stereoisomer of the substituted thiolane 1,1-dioxide is produced. This transfer of stereochemical information is crucial for an efficient and predictable asymmetric synthesis.
Diastereoselective Control in Dichlorination Reactions
The synthesis of (3R,4S)-3,4-dichlorothiolane 1,1-dioxide involves the addition of chlorine across the double bond of a precursor, typically 3-thiolene 1,1-dioxide. The control of diastereoselectivity in this reaction is critical to obtaining the desired trans configuration of the chlorine atoms.
The electrophilic addition of halogens like chlorine or bromine to alkenes is a well-established reaction that typically proceeds with high anti-stereoselectivity. libretexts.org This outcome is explained by the formation of a cyclic halonium ion intermediate. In the case of dichlorination, a three-membered chloronium ion forms across the double bond of the 3-thiolene 1,1-dioxide. This intermediate blocks one face of the ring. The subsequent nucleophilic attack by a chloride ion must occur from the opposite face (an SN2-type ring-opening), resulting in the two chlorine atoms being added in an anti, or trans, orientation relative to each other. libretexts.org
Therefore, the dichlorination of 3-thiolene 1,1-dioxide inherently favors the formation of the trans-diastereomer, which exists as a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dichlorothiolane 1,1-dioxide. The syn-addition product is generally not formed under standard electrophilic halogenation conditions. This inherent mechanistic preference provides excellent diastereoselective control, ensuring the formation of the desired relative stereochemistry at the C3 and C4 positions.
Enantioselective Catalysis for Specific Stereoisomers
While the dichlorination reaction is diastereoselective for the trans product, it produces a racemic mixture. To obtain a specific enantiomer, such as this compound, an enantioselective catalytic approach is required. Asymmetric catalysis utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov
In the context of dichlorination, a chiral catalyst can interact with either the 3-thiolene 1,1-dioxide substrate or the chlorinating agent (e.g., N-chlorosuccinimide, NCS). This interaction leads to diastereomeric transition states with different energy levels. The transition state leading to the desired (3R,4S) enantiomer would be energetically favored, resulting in its preferential formation.
Several types of chiral catalysts could be envisioned for this transformation:
Chiral Lewis Acid Catalysts: A chiral Lewis acid could coordinate to the sulfone group of the 3-thiolene 1,1-dioxide, creating a chiral complex. This complex would then react with the chlorine source, with one face of the double bond being sterically shielded by the catalyst's chiral ligands, directing the attack of the electrophilic chlorine from the less hindered face.
Chiral Sulfide Catalysts: It has been shown that chiral sulfides can catalyze asymmetric electrophilic chlorination of olefins. thieme-connect.com The catalyst activates the chlorinating agent to form a chiral electrophilic species (e.g., a chlorosulfonium salt), which then delivers the chlorine atom to the alkene in an enantioselective manner.
Chiral Phase-Transfer Catalysts: Under phase-transfer conditions, a chiral catalyst can shepherd the reacting ions, creating a chiral ion pair that influences the stereochemical outcome of the reaction. nih.gov
The development of such a catalytic system would be a significant step towards a direct and efficient synthesis of enantiopure this compound, avoiding the need for subsequent resolution steps.
Influence of Substrate Structure on Stereochemical Outcome
Substrate-controlled stereoselection is a powerful strategy where the structure of the starting material itself directs the stereochemical course of a reaction. nih.gov By introducing chiral auxiliaries or specific functional groups onto the 3-thiolene 1,1-dioxide precursor, one can influence the facial selectivity of the dichlorination reaction.
The conformation of the five-membered thiolane ring and the steric bulk of substituents can play a significant role. For example, a large, sterically demanding group placed at a position near the double bond could effectively block one face of the ring system. This steric hindrance would force the incoming chlorinating agent to approach from the opposite, more accessible face, thereby controlling the stereochemical outcome of the addition.
Another important factor is allylic strain (A1,3 strain), which arises from steric interactions between a substituent on an sp2-hybridized carbon and a substituent on an adjacent allylic sp3-hybridized carbon. researchgate.net By strategically placing substituents on the thiolene ring, one could engineer specific conformational preferences that expose one face of the double bond over the other, leading to a highly diastereoselective reaction.
The following interactive table illustrates how different hypothetical substituents on a 3-thiolene 1,1-dioxide precursor might influence the stereochemical outcome of dichlorination.
| Substituent (R) on Precursor | Position of Substituent | Anticipated Stereochemical Influence | Predicted Major Diastereomer |
|---|---|---|---|
| -H (Unsubstituted) | N/A | No facial preference; results in a racemic mixture of the trans product. | (3R,4S) / (3S,4R) racemic mixture |
| Large, bulky group (e.g., -C(CH₃)₃) | C2 | Steric hindrance on the syn face relative to the bulky group, directing attack to the anti face. | Depends on the specific conformation and stereocenter at C2. |
| Directing group (e.g., -OH) | C2 | Potential for hydrogen bonding with the reagent, directing attack to the syn face. | Depends on the specific conformation and stereocenter at C2. |
| Chiral Auxiliary | Attached to C2 or N (if applicable) | The well-defined stereochemistry of the auxiliary blocks one face of the double bond. | A single, predictable diastereomer. |
Resolution Methods for Enantiopure this compound
When a synthesis produces a racemic mixture, a resolution process is required to separate the two enantiomers. For this compound, several resolution methods can be employed. The primary strategies are chemical resolution via diastereomer formation and physical separation by chiral chromatography. tcichemicals.com
Chemical Resolution: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques like fractional crystallization or standard column chromatography. pharmtech.commdpi.com After separation, a chemical reaction is performed to remove the chiral resolving agent, yielding the two enantiomers in pure form. For a compound like this compound, which lacks acidic or basic functional groups for salt formation, this might involve derivatization at another point in the synthesis or using a precursor that does have such a handle.
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. If the reaction can be stopped at approximately 50% conversion, one can isolate both the enriched unreacted starting material and the chiral product. A more advanced version is dynamic kinetic resolution (DKR), where the starting material is continuously racemized, allowing for a theoretical yield of 100% of a single enantiomeric product. nih.govmdpi.com
Chiral Chromatography: This is a powerful and widely used direct method for separating enantiomers. nih.gov The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column that contains a chiral stationary phase (CSP). bgb-analytik.com The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability. This differential interaction causes one enantiomer to be retained on the column longer than the other, allowing them to be separated and collected as pure fractions. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and commonly used for a broad range of compounds. nih.gov
The following table provides a comparison of these resolution methods.
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Resolution (via Diastereomers) | Conversion to diastereomers with different physical properties, followed by separation and removal of the resolving agent. wikipedia.org | Scalable to large quantities; uses conventional separation techniques. pharmtech.com | Requires a suitable functional group; can be labor-intensive; maximum 50% yield for the desired enantiomer unless the undesired one is racemized. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Can be highly selective. | Maximum 50% yield for the resolved starting material; requires careful monitoring of the reaction progress. |
| Chiral Chromatography (HPLC/SFC) | Direct separation based on differential interaction with a chiral stationary phase. bgb-analytik.com | Widely applicable; high purity achievable; analytical and preparative scales. nih.gov | Can be expensive, especially for large-scale separations; requires specialized equipment. |
Mechanistic Investigations of Reactions Involving 3r,4s 3,4 Dichlorothiolane 1,1 Dioxide
Elucidation of Reaction Pathways for Stereoselective Synthesis
The stereochemistry of (3R,4S)-3,4-dichlorothiolane 1,1-dioxide is a critical factor in determining the outcome of its reactions. The chiral centers at the C3 and C4 positions can direct the stereoselective formation of new bonds. Plausible reaction pathways for stereoselective synthesis would likely involve nucleophilic substitution or elimination reactions, where the stereochemical configuration of the starting material influences the product's stereochemistry.
In nucleophilic substitution reactions, the mechanism can proceed via either an S(_N)1 or S(_N)2 pathway. An S(_N)2 reaction would proceed with inversion of configuration at the reacting center. Given the stereochemistry of the starting material, a nucleophile attacking at C3 or C4 would lead to a product with a predictable stereochemical outcome. Conversely, an S(_N)1 reaction would proceed through a planar carbocation intermediate, potentially leading to a racemic mixture of products. However, the presence of the adjacent chiral center and the sulfone group could exert some degree of facial selectivity in the nucleophilic attack on the carbocation.
The synthesis of chiral sulfones is a significant area of research, with various methods developed to control stereochemistry. These methods often involve asymmetric catalysis or the use of chiral auxiliaries. While not specific to the target molecule, these general strategies provide a framework for envisioning stereoselective syntheses starting from this compound.
Table 1: Plausible Stereochemical Outcomes of Nucleophilic Substitution on this compound
| Reaction Pathway | Attacking Nucleophile (Nu⁻) | Product Stereochemistry (at reacting center) |
| S(_N)2 | Strong | Inversion of configuration |
| S(_N)1 | Weak | Racemization (potential for some diastereoselectivity) |
This table is illustrative and based on general principles of stereochemistry in nucleophilic substitution reactions.
Role of Intermediates in Catalytic Transformations
Catalytic transformations involving this compound would likely proceed through various reactive intermediates. The nature of these intermediates would be dictated by the type of catalyst and reaction conditions employed.
In transition-metal-catalyzed cross-coupling reactions, for instance, an organometallic intermediate could be formed through oxidative addition of the C-Cl bond to a low-valent metal center. This intermediate would then undergo further reactions, such as transmetalation and reductive elimination, to form the final product. The stereochemistry of the starting material could be retained or inverted depending on the specific catalytic cycle.
In acid- or base-catalyzed reactions, carbocationic or carbanionic intermediates could be generated. For example, in the presence of a strong Lewis acid, ionization of a chloride could lead to a carbocation, which would then be susceptible to nucleophilic attack. Conversely, a strong base could potentially deprotonate the carbon alpha to the sulfone group, forming a stabilized carbanion that could participate in various C-C bond-forming reactions.
Radical Pathways in Chlorination and Sulfonylation Reactions
Radical reactions represent another important class of transformations that this compound could undergo. Radical pathways are particularly relevant in further chlorination or sulfonylation reactions.
For instance, radical chlorination, typically initiated by UV light or a radical initiator, would proceed via a chain mechanism involving chlorine radicals. These radicals would abstract a hydrogen atom from the thiolane ring, generating a carbon-centered radical. This radical would then react with a chlorine molecule to form a new C-Cl bond and propagate the radical chain. The regioselectivity of such a reaction would be influenced by the stability of the resulting carbon radical.
Similarly, radical sulfonylation could introduce an additional sulfonyl group onto the molecule. This could be achieved by reacting the thiolane 1,1-dioxide with a source of sulfonyl radicals, which can be generated from various precursors such as sulfonyl chlorides or sulfonyl hydrazides. The addition of the sulfonyl radical to a carbon-centered radical intermediate would lead to the formation of a new C-S bond.
Transition States and Energy Profiles of Key Transformations
The feasibility and outcome of any chemical reaction are governed by the energies of the transition states and intermediates along the reaction pathway. For reactions involving this compound, computational chemistry could provide valuable insights into the transition states and energy profiles of key transformations.
For a hypothetical S(_N)2 reaction, the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the C-Cl bond, in a trigonal bipyramidal geometry. The energy of this transition state would be influenced by steric hindrance and electronic effects of the sulfone group and the other chlorine atom.
In an elimination reaction (E2), the transition state would involve the concerted removal of a proton by a base and the departure of a chloride ion. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group would dictate the regioselectivity and stereoselectivity of the elimination.
Table 2: Hypothetical Energy Barriers for Competing Pathways
| Reaction Pathway | Relative Activation Energy (Illustrative) |
| S(_N)2 | Moderate |
| S(_N)1 | High (for secondary halide) |
| E2 | Moderate to High (depends on base strength) |
This table presents a qualitative and hypothetical comparison of activation energies for potential reaction pathways.
Influence of Reaction Conditions on Mechanistic Outcome
The conditions under which a reaction is carried out play a pivotal role in determining the mechanistic pathway and, consequently, the product distribution. For this compound, key reaction conditions would include the choice of solvent, temperature, and the nature of the nucleophile or base.
The polarity of the solvent can significantly influence the reaction mechanism. Polar protic solvents, for example, can stabilize carbocationic intermediates, thereby favoring S(_N)1 reactions. csbsju.edulibretexts.org In contrast, polar aprotic solvents tend to favor S(_N)2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more nucleophilic. acs.org
Temperature is another critical factor. Higher temperatures generally favor elimination reactions over substitution reactions. The strength and concentration of the nucleophile or base are also crucial. Strong, non-bulky nucleophiles favor S(_N)2 reactions, while strong, hindered bases favor E2 elimination. Weak nucleophiles or bases tend to favor S(_N)1 and E1 pathways, respectively.
Computational and Theoretical Studies on 3r,4s 3,4 Dichlorothiolane 1,1 Dioxide
Quantum Chemical Calculations for Structure and Stability
Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of (3R,4S)-3,4-dichlorothiolane 1,1-dioxide. Methods such as DFT and ab initio calculations can provide highly accurate predictions of geometric parameters, including bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations can predict thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy. These values are essential for understanding the stability of the molecule relative to its isomers and potential decomposition products. Natural Bond Orbital (NBO) analysis can also be employed to investigate hyperconjugative interactions and the nature of the bonding within the molecule, providing deeper insights into the electronic effects of the substituents. beilstein-journals.org
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.78 Å |
| C-S Bond Length | ~1.80 Å |
| S=O Bond Length | ~1.45 Å |
| C-C-Cl Bond Angle | ~110.5° |
| Cl-C-C-Cl Dihedral Angle | ~65° (gauche) |
Conformational Analysis of Dichlorinated Thiolane 1,1-Dioxides
The five-membered thiolane 1,1-dioxide ring is not planar and can adopt several conformations, primarily envelope and twist (or half-chair) forms. researchgate.net The presence of two chlorine substituents at the 3 and 4 positions significantly influences the conformational landscape of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For this compound, the relative orientation of the two chlorine atoms (trans) is fixed. However, they can be in pseudo-axial or pseudo-equatorial positions depending on the ring pucker. Computational methods can be used to calculate the relative energies of these different conformations. The stability of each conformer is determined by a balance of several factors, including steric hindrance between the chlorine atoms and the sulfone oxygens, torsional strain within the ring, and dipole-dipole interactions. beilstein-journals.org In related halogenated cyclic systems, 1,3-diaxial repulsions can lead to significant deviations from ideal chair or envelope conformations. beilstein-archives.org
It is anticipated that the most stable conformer would seek to minimize steric clashes by placing the bulky chlorine atoms in pseudo-equatorial positions. However, electrostatic interactions involving the polar C-Cl and S=O bonds could favor specific arrangements. A potential energy surface scan, where key dihedral angles are systematically varied, can map out the energy landscape and identify the global minimum energy conformation.
| Conformer | Relative Energy (kcal/mol) | Chlorine Positions |
|---|---|---|
| Twist (Half-Chair) | 0.00 | Pseudo-equatorial/Pseudo-equatorial |
| Envelope | 1.5 - 2.5 | Mixed Pseudo-axial/equatorial |
| Twist (alternative) | 3.0 - 4.0 | Pseudo-axial/Pseudo-axial |
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties of the molecule, one can identify the most likely sites for nucleophilic or electrophilic attack.
One common approach is the analysis of the Frontier Molecular Orbitals (FMOs). The distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights the sites prone to nucleophilic attack. nih.gov For this molecule, the electron-withdrawing sulfone group and chlorine atoms are expected to render the carbon atoms of the ring electrophilic.
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (nucleophilic) and blue areas indicating positive potential (electrophilic). This can help predict how the molecule will interact with other reagents. scirp.org
Modeling of Stereochemical Control Mechanisms
The stereochemistry of this compound is fixed, with two chiral centers. This inherent chirality can influence the stereochemical outcome of reactions at other positions on the ring or in its vicinity. Computational modeling can be used to understand and predict these stereochemical control mechanisms.
For a hypothetical reaction, such as the addition of a nucleophile to the ring, computational chemists can model the transition states leading to different stereoisomeric products. By calculating the activation energies for each possible reaction pathway, it is possible to predict which product will be formed preferentially. The diastereoselectivity of a reaction is determined by the difference in the Gibbs free energies of the transition states leading to the different diastereomers.
These models would take into account the steric hindrance posed by the existing chlorine atoms and the sulfone group, as well as any electronic directing effects. For example, a reagent might approach the ring from the less sterically hindered face, leading to a specific stereochemical outcome. Non-covalent interactions, such as hydrogen bonding or dispersion forces between the substrate and the reagent in the transition state, can also play a crucial role in determining the stereoselectivity and can be modeled with high accuracy. acs.org
DFT Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, DFT can be used to map out the entire reaction pathway, including reactants, intermediates, transition states, and products. bcrec.id
A typical DFT study of a reaction mechanism involves locating the geometry of all stationary points on the potential energy surface. Transition state theory is then used to calculate the reaction rates. The intrinsic reaction coordinate (IRC) is calculated to confirm that a located transition state correctly connects the reactant and product. ssrn.com
For example, in a substitution or elimination reaction involving one of the chlorine atoms, DFT calculations could be used to determine whether the reaction proceeds through a concerted (e.g., SN2 or E2) or a stepwise (e.g., SN1 or E1) mechanism. The calculations would provide the structures and energies of the transition states and any intermediates, offering a detailed picture of the reaction progress. Solvent effects, which can be critical in many reactions, can also be included in these models using implicit or explicit solvation models. ssrn.com This level of detail is essential for understanding the factors that control the reaction's outcome and for designing more efficient synthetic routes.
Advanced Applications in Organic Synthesis Utilizing 3r,4s 3,4 Dichlorothiolane 1,1 Dioxide As a Chiral Synthon
Asymmetric Synthesis of Complex Molecules
The inherent chirality of (3R,4S)-3,4-dichlorothiolane 1,1-dioxide makes it an invaluable starting material for the asymmetric synthesis of complex molecules, where precise control of stereochemistry is paramount. nih.gov Its utility is particularly evident in the synthesis of carbocyclic nucleoside analogs, a class of compounds known for their significant antiviral and antitumor activities. researchgate.net The defined stereocenters at the C3 and C4 positions of the thiolane ring serve as a chiral template, guiding the stereochemical outcome of subsequent reactions to build intricate molecular frameworks.
One notable application is in the synthesis of antiviral agents like L-Carbocyclic Threosyl Adenine. The synthesis of such complex molecules often involves a multistep sequence where the chiral scaffold of the starting material is methodically elaborated. For instance, the synthesis of carbocyclic analogs of natural nucleosides such as bredinin and entecavir (B133710) demonstrates the importance of chiral precursors in achieving the desired biological activity. researchgate.netnih.gov The metabolic stability of carbocyclic nucleosides, compared to their natural counterparts, makes them attractive therapeutic candidates. researchgate.net
Table 1: Examples of Complex Molecules Synthesized Using Chiral Precursors
| Target Molecule Class | Therapeutic Area | Importance of Chirality |
| Carbocyclic Nucleosides | Antiviral (e.g., HIV, HBV) | Essential for binding to viral enzymes like polymerases. researchgate.netsemanticscholar.org |
| Macrolactones | Antibiotic / Anticancer | Stereochemistry dictates ring conformation and biological function. |
| Alkaloids | Diverse Pharmaceuticals | Precise spatial arrangement of substituents is crucial for receptor interaction. nih.gov |
| Prostaglandins | Anti-inflammatory | The stereochemical configuration of hydroxyl and alkyl groups determines activity. nih.gov |
Role in the Construction of Diverse Heterocyclic Frameworks
Heterocyclic compounds containing nitrogen and sulfur are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.comopenmedicinalchemistryjournal.comnih.gov this compound serves as a versatile precursor for a variety of these frameworks. The reactivity of the carbon-chlorine bonds allows for nucleophilic substitution reactions with bifunctional nucleophiles, leading to the formation of new heterocyclic rings.
The synthetic strategy often involves a ring-opening or ring-transformation sequence. For example, reaction with nitrogen-based nucleophiles like diamines or hydrazines can lead to the formation of nitrogen-containing heterocycles such as chiral pyrrolidines or pyrazolidines. Similarly, reactions with sulfur-based nucleophiles can be employed to construct sulfur-containing rings like thiadiazoles or dithianes. researchgate.netorganic-chemistry.org The sulfone group itself can act as a leaving group under certain conditions (e.g., in the Ramberg-Bäcklund reaction), facilitating the formation of unsaturated systems that can undergo further cyclization reactions. researchgate.net The ability to form multiple new carbon-nitrogen or carbon-sulfur bonds in a single synthetic operation makes this synthon highly efficient for building polycyclic and fused heterocyclic systems. mdpi.com
Table 2: Heterocyclic Scaffolds Accessible from Thiolane Derivatives
| Heterocycle Class | Key Atoms | Synthetic Approach | Potential Applications |
| Pyrrolidines | Nitrogen | Reaction with primary amines followed by cyclization. | Pharmaceuticals, Catalysis |
| Thiazolidines | Nitrogen, Sulfur | Reaction with amino thiols. | Medicinal Chemistry |
| 1,2,4-Thiadiazoles | Nitrogen, Sulfur | Cyclization with amidines and isothiocyanates. organic-chemistry.org | Agrochemicals, Drug Discovery researchgate.net |
| Thiochromanes | Sulfur, Oxygen | Tandem Michael-Henry reactions with mercaptobenzaldehydes. nih.gov | Biologically active compounds |
Building Blocks for Stereodefined Alkenes and Alkanes
The controlled synthesis of alkenes with specific E/Z geometry is a fundamental challenge in organic chemistry. This compound provides a stereospecific route to certain alkenes through cheletropic elimination of sulfur dioxide. This process, characteristic of sulfolene-type compounds, can be controlled by the stereochemistry of the starting material. The anti-relationship of the two chlorine atoms in the (3R,4S) isomer dictates the stereochemical outcome of the elimination, allowing for the synthesis of specific stereodefined products.
Furthermore, the compound can be used to generate stereodefined alkanes. This can be achieved through stereospecific reduction of the corresponding alkene derived from the thiolane dioxide. Alternatively, sequential stereoretentive or stereoinvertive substitution of the two chlorine atoms with hydride donors or other functional groups can lead to the formation of alkanes with two defined chiral centers. researchgate.net The ability to transform a cyclic, stereodefined precursor into an acyclic product with retained or inverted stereochemistry is a powerful tool in asymmetric synthesis. nih.gov
Table 3: Stereochemical Control in Alkene Synthesis
| Reaction Type | Precursor Stereochemistry | Alkene Product | Key Feature |
| Thermal Elimination | cis-Substituents | Z-Alkene | Concerted syn-elimination pathway. organic-chemistry.org |
| Reductive Elimination | trans-Substituents | E-Alkene | Stepwise anti-elimination pathway. nih.gov |
| Julia-Kocienski Olefination | Chiral Sulfone | E- or Z-Alkene | Stereoselectivity is controlled by reaction conditions and substrate. |
Chiral Auxiliaries and Ligands Derived from Thiolane 1,1-Dioxide
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical course of a reaction, after which it is removed. The rigid, chiral scaffold of this compound makes it an excellent candidate for development into a novel class of chiral auxiliaries. scielo.org.mx By replacing the chlorine atoms with appropriate functional groups, the thiolane ring can be attached to a substrate. The steric bulk and fixed conformation of the ring can then effectively shield one face of a reactive center (e.g., an enolate), forcing an incoming reagent to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity. nih.gov
Similarly, the C2-symmetric nature of related thiolane derivatives is a highly desirable feature for chiral ligands used in asymmetric catalysis. nih.gov By introducing coordinating groups (e.g., phosphines, amines, or oxazolines) at the C3 and C4 positions, new chiral ligands can be synthesized. These ligands can then be complexed with transition metals (e.g., copper, rhodium, iridium) to create catalysts for a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and cycloadditions. nih.govresearchgate.net
Precursors for Fine Chemicals and Specialized Reagents
Beyond its direct use as a synthon, this compound serves as a precursor for a variety of other valuable fine chemicals and specialized reagents. Chiral sulfones are present in numerous drugs and agricultural chemicals. nih.gov The title compound can be used to synthesize a range of other enantiomerically pure sulfones through substitution of the chloro groups.
For example, hydrolysis can lead to chiral dihydroxythiolane dioxides, while reaction with alcohols can yield chiral di-alkoxy derivatives. These highly functionalized, chiral molecules are valuable intermediates in their own right. They can be employed in the synthesis of chiral β-hydroxy sulfones, which are important building blocks for natural products and pharmaceuticals. researchgate.net The versatility of the thiolane 1,1-dioxide core allows for the generation of a library of chiral reagents tailored for specific synthetic applications.
Future Directions in Chiral Thiolane 1,1 Dioxide Research
Development of Novel and More Sustainable Synthetic Methods
Future research will likely focus on developing more environmentally friendly and efficient synthetic routes to chiral thiolane 1,1-dioxides. hims-biocat.eu This includes the use of biocatalysis, which employs enzymes to perform stereoselective transformations under mild conditions, reducing the need for heavy metal catalysts and harsh reagents. nih.gov The principles of green chemistry will guide the development of syntheses with higher atom economy and reduced waste generation. numberanalytics.com
Exploration of Undiscovered Reactivity Patterns
A deeper investigation into the reactivity of chiral dichlorothiolane 1,1-dioxides is warranted. This could uncover novel transformations and expand their utility in synthetic organic chemistry. For example, the development of new catalytic systems could enable previously inaccessible reactions at the chlorinated centers or the sulfone group.
Integration with Flow Chemistry and Automation Techniques
The synthesis of chiral thiolane 1,1-dioxides can be significantly enhanced by integrating flow chemistry and automation. acs.orgrsc.orgresearchgate.netnih.gov Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. jst.org.inacs.org Automation can accelerate the optimization of reaction conditions and enable high-throughput screening of catalysts and substrates, leading to more rapid discovery of efficient synthetic protocols. wikipedia.orgnih.govmit.edusynplechem.comsigmaaldrich.com
Advanced Spectroscopic Characterization Techniques
The precise characterization of chiral molecules is crucial for understanding their properties and reactivity. Future research will benefit from the application of advanced spectroscopic techniques. For instance, new NMR methods are being developed for the direct detection of chirality without the need for chiral solvating agents. theanalyticalscientist.comhelmholtz.de Raman optical activity (ROA) spectroscopy is another powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. rsc.org These techniques, combined with established methods, will provide a more complete picture of the three-dimensional structure of chiral thiolane 1,1-dioxides. acs.orgresearchgate.net
Theoretical Predictions Guiding Experimental Discovery
Computational chemistry is becoming an indispensable tool in modern chemical research. grnjournal.us Quantum chemical calculations can be used to predict reaction pathways, transition state energies, and spectroscopic properties. rsc.orgnih.gov This predictive power can guide the design of new experiments, saving time and resources. For example, theoretical modeling can help in selecting the optimal chiral catalyst for a specific transformation or in predicting the biological activity of a new derivative. escholarship.orgrsc.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (3R,4S)-3,4-dichlorothiolane 1,1-dioxide, and how do they influence experimental design?
- Answer : Critical properties include a melting point of 130°C, density of 1.56 g/cm³, and boiling point of 381.9°C (at 760 mmHg) . These parameters dictate solvent selection (e.g., high-boiling solvents for reactions near 130°C) and purification methods (e.g., recrystallization based on solubility data of 2.195 g/L at 20°C ). The flash point (184.8°C) informs safety protocols for high-temperature reactions .
Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?
- Answer : Use HPLC (≥98% purity criteria ) for enantiomeric purity assessment. X-ray crystallography is ideal for absolute configuration confirmation, as demonstrated in chiral tetrachloro-tetrahydroquinoline studies . Complement with FT-IR for functional group analysis and NMR (¹H/¹³C) to verify structural integrity.
Q. How can researchers safely handle this compound in laboratory settings?
- Answer : Due to its high boiling point and moderate flash point, use fume hoods for reactions above 150°C. Store in airtight containers to prevent moisture absorption (hygroscopicity inferred from sulfone analogs ). Personal protective equipment (PPE) should include nitrile gloves and chemical-resistant aprons.
Advanced Research Questions
Q. What synthetic strategies minimize racemization during the preparation of this compound?
- Answer : Opt for low-temperature reaction conditions (e.g., –20°C) during halogenation steps to suppress epimerization. Chiral chromatography (e.g., using cellulose-based CSPs) or enantioselective crystallization (guided by solubility data ) can isolate the desired stereoisomer. Monitor optical rotation or chiral HPLC during purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
